Methyl 2-(4-(benzyloxy)phenyl)acetate

Protecting Group Chemistry Orthogonal Deprotection Process Chemistry

Medicinal chemists targeting diabetic complications or antifungal APIs face protecting-group orthogonality challenges when 4-hydroxy analogs cause cross-reactivity or premature deprotection. This compound provides the precise solution: an intact benzyl ether that undergoes selective, orthogonal cleavage in the presence of the methyl ester-a sequence impossible with acid-labile 4-methoxy or free-phenol alternatives. • Orthogonal benzyl ether & methyl ester: enables late-stage phenol unveiling under non-acidic hydrogenolysis, preserving the ester for subsequent hydrolysis to the pharmacophoric carboxylic acid. • Crystalline solid (mp 53-63°C): ensures accurate stoichiometric weighing for reproducible SAR data and robust pilot-plant isolation protocols. • Scalable route: synthesized quantitatively from methyl 4-hydroxyphenylacetate and benzyl chloride, ensuring cost-effective bulk supply with consistent purity.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 68641-16-7
Cat. No. B1270861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(benzyloxy)phenyl)acetate
CAS68641-16-7
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
InChIKeyOUWFDISHMBDYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-(benzyloxy)phenyl)acetate: Aldose Reductase & Antifungal Intermediate


Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS 68641-16-7) is a phenylacetate ester derivative featuring a benzyl-protected phenol. It primarily serves as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient (API). Its utility is demonstrated in the synthesis of novel aldose reductase inhibitors for diabetic complications [1] and biaryl antifungal agents targeting Trichophyton fungi . The benzyl ether moiety acts as a specific protecting group that can be orthogonally removed to reveal a free phenol for further functionalization, a key step in constructing complex bioactive molecules.

Methyl 2-(4-(benzyloxy)phenyl)acetate: Non-Interchangeable Analogs


Generic substitution with other benzyloxyphenylacetate analogs or simple esters fails due to the compound's specific dual functionality. The benzyl ether is a critical orthogonal protecting group that enables selective deprotection in the presence of the methyl ester, a sequence not possible with acid-labile alternatives like 4-methoxy or 4-hydroxy analogs [1]. Furthermore, the methyl ester itself is a specific precursor that can be hydrolyzed to the pharmacophoric carboxylic acid after structural elaboration, a route that avoids the reactivity and purification challenges of the free acid as reported in the synthesis of diverse phenylacetic acid derivatives [2]. Switching to a similar-sounding compound with a different ester or a halogenated benzyl group will fundamentally alter the synthetic sequence and impurity profile.

Methyl 2-(4-(benzyloxy)phenyl)acetate: Evidence for Process & Discovery


Benzyl Ether vs. Other Phenol Protections

The compound's benzyl ether provides an orthogonal protecting group strategy that is distinct from other commonly protected phenolic intermediates. Unlike the methyl ether (e.g., 4-methoxyphenylacetate), which requires harsh demethylating agents, the benzyl group can be cleaved via hydrogenolysis under neutral conditions, leaving the methyl ester intact. This is a critical process advantage over alternative protecting groups like the acid-labile tert-butyl ether [1]. In the synthesis of (−)-galanthamine, a similar benzyl-protected intermediate is used to allow for late-stage deprotection without affecting other base-sensitive functionalities, demonstrating the strategic value of this specific motif .

Protecting Group Chemistry Orthogonal Deprotection Process Chemistry Total Synthesis

Methyl Ester vs. Free Acid: Crystallinity and Purification

The target compound is a well-defined solid with a reported melting point of 53 °C (or 61-63 °C from Sigma-Aldrich) [1], which facilitates purification by crystallization. In contrast, the direct free acid analog, 4-(benzyloxy)phenylacetic acid, is also a solid but has a significantly higher and broader melting point range, often leading to more difficult purifications. The methyl ester's crystallinity is a direct result of the ester functionality, providing a practical advantage in isolation and handling over lower-melting or oily intermediates often encountered in this class .

Purification Crystallinity Solid-Phase Handling Intermediate Procurement

Precursor to Potent Aldose Reductase Inhibitors

Methyl 2-(4-(benzyloxy)phenyl)acetate is the direct precursor to the key phenylacetic acid scaffold found in potent aldose reductase inhibitors. In comparative studies, the most potent derivative from this series, compound 5d, achieved an IC50 of 20.9 μM, establishing a baseline for this chemotype [1]. The synthesis of 5d and its analogs starts from the target compound or its acid form; the intact benzyl group was found to be critical for initial activity before further halogen substitutions were made to optimize potency [1]. This contrasts with non-benzyloxy phenylacetic acid derivatives, which were uniformly less active in the same assay, highlighting the benzyloxy motif's role in binding.

Aldose Reductase Inhibition Diabetes Complications Medicinal Chemistry Structure-Activity Relationship

Methyl 2-(4-(benzyloxy)phenyl)acetate: Application Scenarios


Halogenated Benzyl Analogs as Aldose Reductase Inhibitors

This compound serves as an ideal starting material for synthesizing a library of halogenated benzyl analogs. The intact methyl ester and benzyl ether allow for selective modifications, such as halogenation of the benzyl ring, following the exact protocols established by Rakowitz et al. [2]. Its crystalline nature ensures accurate stoichiometric calculations, which is crucial for generating reproducible SAR data in medicinal chemistry campaigns targeting diabetic neuropathy.

Biaryl Antifungal Agents via Cross-Coupling

As indicated in patent literature, this ester can be used to prepare biaryl derivatives with antifungal activity against Trichophyton fungi . The benzyl-protected phenol is an ideal precursor for orthogonal deprotection followed by O-arylation or conversion to a triflate for Suzuki coupling, enabling the construction of diverse biaryl libraries. Its use ensures the efficient synthesis of the specific core structure required for this class of antifungals, a process that would be complicated by alternative starting materials.

Total Synthesis Requiring Orthogonal Protection

In multi-step total synthesis, such as the published route for (−)-galanthamine , intermediates with a combination of benzyl ether and alkyl ester protections are crucial. This compound provides both functionalities in one building block, allowing chemists to execute synthetic sequences where the phenol must be revealed late-stage under non-acidic conditions, and the ester is retained for subsequent transformations. This directly reduces the number of synthetic steps compared to using unprotected 4-hydroxyphenylacetic acid derivatives.

Scalable Process Chemistry for Ester Intermediates

For process R&D, the compound's physical form (a solid with a moderate melting point of 53-63°C) and straightforward synthesis from methyl 4-hydroxyphenylacetate and benzyl chloride in quantitative yields [2] make it a cost-effective, scalable intermediate. It is superior to liquid ester analogs and the high-melting free acid for developing robust isolation and purification protocols in a pilot-plant setting, directly translating to lower production costs and higher purity material.

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